

Physical and chemical properties of N-Boc-3iodo-L-alanine methyl ester

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Compound of Interest

Methyl (R)-2-((tertCompound Name: butoxycarbonyl)amino)-3iodopropanoate

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An In-depth Technical Guide to N-Boc-3-iodo-Lalanine methyl ester

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and applications of N-Boc-3-iodo-L-alanine methyl ester. This compound is a crucial building block in organic synthesis, particularly for the creation of non-natural α -amino acids through palladium-catalyzed cross-coupling reactions.[1][2] Detailed experimental protocols for its synthesis are provided, along with key safety and handling information. The data presented is intended to support researchers in the fields of medicinal chemistry, peptide synthesis, and drug development.[2]

Core Physical and Chemical Properties

N-Boc-3-iodo-L-alanine methyl ester is a stable, crystalline solid at room temperature.[3] Its key properties are summarized below for easy reference and comparison.



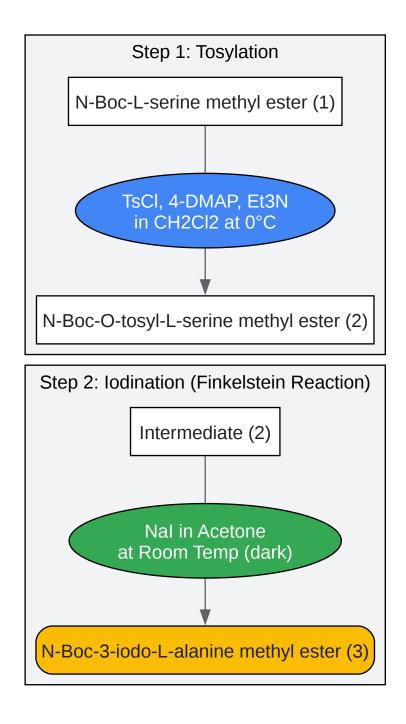
Property	Value	Source(s)
IUPAC Name	methyl (2S)-2-{[(tert- butoxy)carbonyl]amino}-3- iodopropanoate	[4][5][6]
Synonyms	N-Boc-3-iodo-L-alanine Methyl Ester, Boc-Ala(3-I)-OMe, Boc- β-iodo-Ala-OMe	[3]
CAS Number	93267-04-0	[4]
Molecular Formula	C ₉ H ₁₆ INO ₄	[4][7]
Molecular Weight	329.13 g/mol	[7]
Appearance	White to light yellow or pale yellow solid/powder/crystal	[2][3][4]
Melting Point	45-53 °C (range from various suppliers)	[1][3][4]
Optical Rotation	$[\alpha] D^{20}$ -3.0° to -5.0° (c=2 or 3 in Methanol)	[3][4]
Purity	≥96.0% (HPLC)	[3][4]
Solubility	Soluble in organic solvents like acetone and CH ₂ Cl ₂	[1]
Storage	Store at 0 - 8°C, under an inert atmosphere	[2][8]

Synthesis and Experimental Protocols

The most common and well-documented synthesis of N-Boc-3-iodo-L-alanine methyl ester (3) involves a two-step process starting from N-(tert-butoxycarbonyl)-L-serine methyl ester (1).[1]

Workflow for Synthesis





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Caption: Synthetic pathway for N-Boc-3-iodo-L-alanine methyl ester.

Step 1: Synthesis of N-(tert-Butoxycarbonyl)-O-(p-toluenesulfonyl)-L-serine methyl ester (2)[1]



- Reaction Setup: A 500-mL round-bottomed flask is charged with N-(tert-butoxycarbonyl)-L-serine methyl ester (1) (26.1 g, 119 mmol) and 200 mL of dichloromethane (CH₂Cl₂).
- Cooling: The solution is cooled to 0°C in an ice bath.
- Reagent Addition: 4-dimethylaminopyridine (4-DMAP) (0.700 g, 6.0 mmol), triethylamine hydrochloride (1.1 g, 12 mmol), and freshly recrystallized p-toluenesulfonyl chloride (TsCl) (22.7 g, 119 mmol) are added to the cooled solution.
- Slow Addition: A solution of triethylamine (Et₃N) (17 mL, 119 mmol) in 50 mL of CH₂Cl₂ is added dropwise over 40 minutes.
- Reaction: The resulting mixture is stirred at 0°C for 2 hours.
- Workup: The reaction is quenched by pouring it into a mixture of ice, water, and 2M HCl. The aqueous layer is extracted with CH₂Cl₂, and the combined organic layers are washed with brine, dried over magnesium sulfate, and concentrated via rotary evaporation to yield the tosylated intermediate (2).

Step 2: Synthesis of N-(tert-Butoxycarbonyl)-β-iodoalanine methyl ester (3)[1]

- Reaction Setup: A 250-mL round-bottomed flask is charged with the intermediate N-(tert-butoxycarbonyl)-O-(p-toluenesulfonyl)-L-serine methyl ester (2) (27.8 g, 74.0 mmol) and 160 mL of acetone.
- Reagent Addition: Sodium iodide (NaI) (13.4 g, 89.0 mmol) is added in one portion while stirring at room temperature.
- Reaction Conditions: The reaction mixture is stirred in the dark for 3 days. An additional portion of NaI (3.3 g, 22 mmol) is added, and stirring is continued for another day.
- Monitoring: The reaction progress can be monitored by TLC (3:1 petroleum ether/ethyl acetate).
- Workup and Purification: Upon completion, the solvent is removed by rotary evaporation at 0°C due to the product's instability. The residue is taken up in diethyl ether and filtered to



remove salts. The filtrate is washed sequentially with sodium thiosulfate solution and brine, then dried over magnesium sulfate. The solvent is evaporated to yield the final product, N-Boc-3-iodo-L-alanine methyl ester (3), as a solid.

Chemical Reactivity and Applications

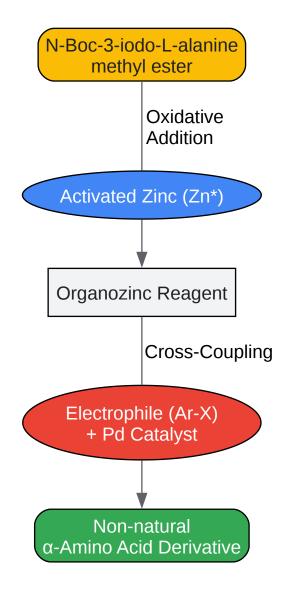
N-Boc-3-iodo-L-alanine methyl ester is a versatile intermediate primarily used as a synthetic equivalent for the alanine β -anion.[1] Its main application is in the synthesis of non-natural α -amino acids via palladium-catalyzed cross-coupling reactions.[1]

This process involves two key steps:

- Formation of an Organozinc Reagent: The carbon-iodine bond is reactive and allows for the insertion of activated zinc dust, forming a stable organozinc reagent.
- Palladium-Catalyzed Cross-Coupling: The resulting organozinc reagent can be coupled with a variety of carbon electrophiles, such as aromatic iodides or triflates, in the presence of a palladium catalyst to form a new carbon-carbon bond.[1]

Workflow for Application in Cross-Coupling Reactions





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Caption: General workflow for synthesizing non-natural amino acids.

This methodology is highly valuable in drug discovery for creating novel peptide structures and other bioactive compounds with modified pharmacological properties.[2]

Spectroscopic Data

While full spectra are not provided here, typical characterization data has been reported in the literature:

 Infrared (IR) Spectroscopy: Conforms to the expected structure, with characteristic peaks for N-H, C=O (urethane and ester), and C-O bonds.[1][4]



- ¹H NMR and ¹³C NMR: Spectroscopic data is available and conforms to the structure of N-Boc-3-iodo-L-alanine methyl ester.[1]
- Mass Spectrometry (MS): The molecular ion peak and characteristic fragmentation patterns can be observed.[1]

Stability, Storage, and Safety

- Stability: The compound is noted to be somewhat unstable, particularly during concentration, which should be performed at low temperatures (0°C).[1] It is also recommended to store it under an inert atmosphere.[8]
- Storage: Recommended storage is at 2-8°C in a dry environment.
- Handling: Standard laboratory personal protective equipment (PPE), including safety glasses and gloves, should be used when handling this chemical.[8] It should be handled in accordance with good industrial hygiene and safety practices.[8]

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